N-[(2-chlorophenyl)methyl]-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
Description
This compound is a substituted acetamide featuring a 1,3-thiazole core functionalized at the 2-position with a cyclohexylcarbamoyl amino group and at the 4-position with an acetamide-linked 2-chlorophenylmethyl moiety. Its molecular formula is C₁₉H₂₂ClN₄O₂S, with an average mass of 413.92 g/mol (estimated based on analogs in ).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2S/c20-16-9-5-4-6-13(16)11-21-17(25)10-15-12-27-19(23-15)24-18(26)22-14-7-2-1-3-8-14/h4-6,9,12,14H,1-3,7-8,10-11H2,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHVDAPYURBBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Key Features
The following compounds share core structural motifs but differ in substituents, influencing their physicochemical and biological properties:
Key Observations
Impact of Aromatic Substituents: The 2-chlorophenyl group in the target compound vs. the 4-trifluoromethylphenyl in ’s analog alters electronic and steric profiles. The trifluoromethyl group increases hydrophobicity and may enhance binding to aromatic pockets in enzymes.
Core Heterocycle Modifications :
- Replacement of thiazole with triazole () reduces planarity and modifies hydrogen-bonding capacity, which could shift target selectivity.
- Mirabegron () shares the thiazole-acetamide backbone but incorporates a β-hydroxy-phenylethylamine side chain, enabling agonism at β3-adrenergic receptors.
Biological Activity Trends: While Mirabegron is pharmacologically active, the target compound’s cyclohexylcarbamoyl group may favor interactions with amidase enzymes or proteases, as seen in other carbamoyl-containing drugs.
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